Tetrabutylammonium fluoride

Description

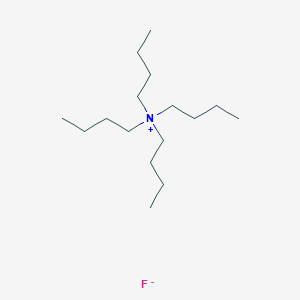

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetrabutylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGGTKZVZWFYPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883381 | |

| Record name | Tetra-n-butylammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid that is crystallized by humidity; Usually used dry; [Merck Index] Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrabutylammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-41-4 | |

| Record name | Tetrabutylammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetra-n-butylammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLAMMONIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2618F0C37I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Mechanistic Insights into Fluoride Ion Reactivity in Tetrabutylammonium Fluoride Systems

The "Naked" Fluoride (B91410) Concept and its Implications in Tetrabutylammonium (B224687) Fluoride-Mediated Reactions

The concept of "naked" fluoride is central to understanding the heightened reactivity of tetrabutylammonium fluoride (TBAF) in organic synthesis. numberanalytics.comnih.gov In essence, a "naked" fluoride ion is one that is not strongly solvated or tightly associated with its counterion, rendering it highly basic and nucleophilic. nih.govresearchgate.netwikipedia.org This increased reactivity stems from the poor solubility of simple inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) in organic solvents, a consequence of their high lattice energies. nih.govmdpi.com

To overcome this solubility issue, fluoride salts with large organic cations, such as the tetrabutylammonium (TBA) cation in TBAF, are employed. nih.govmdpi.com The large, non-polar TBA cation effectively shields the fluoride anion, minimizing ion-pairing and allowing for greater solubility in aprotic solvents. numberanalytics.commdpi.com This results in a fluoride ion that is "naked" and thus more available to participate in chemical reactions. numberanalytics.commdpi.com

The implications of this enhanced reactivity are significant. TBAF-mediated reactions often proceed under mild conditions with high efficiency. numberanalytics.com For instance, anhydrous TBAF has proven to be a highly effective reagent for nucleophilic aromatic substitution (SNAr) reactions, smoothly displacing leaving groups like chloride and nitrite (B80452) from aromatic compounds at room temperature. mdpi.comresearchgate.net This is a stark contrast to reactions using inorganic fluoride salts, which often require harsh conditions.

However, the high basicity of the "naked" fluoride ion can also be a drawback, leading to side reactions such as elimination, particularly with base-sensitive substrates. nih.gov The presence of even trace amounts of water can also significantly impact reactivity, as the fluoride ion readily forms strong hydrogen bonds with water, reducing its "nakedness" and nucleophilicity. psu.edugoogle.com Commercially available TBAF is typically a trihydrate, and achieving a truly anhydrous state is challenging, as heating can lead to decomposition. wikipedia.org A significant breakthrough was the in-situ generation of anhydrous TBAF from tetrabutylammonium cyanide and hexafluorobenzene (B1203771), which provides a more stable and reactive source of "naked" fluoride. mdpi.com

Influence of Counterions and Solvation on this compound Reactivity

The reactivity of the fluoride ion in this compound systems is profoundly influenced by the nature of the counterion and the surrounding solvent molecules. The large tetrabutylammonium (TBA) cation is crucial for solubilizing the fluoride ion in organic solvents, but the degree of "nakedness" and subsequent reactivity of the fluoride is a delicate balance of ion-pairing and solvation effects. mdpi.comresearchgate.net

Counterion Effects: The size and charge density of the counterion play a significant role in the extent of ion-pairing with the fluoride anion. While the TBA cation is large and diffuse, leading to a relatively "naked" fluoride, smaller cations like tetramethylammonium (B1211777) (TMA) associate more strongly with the fluoride ion. nih.gov This stronger ion-pairing in tetramethylammonium fluoride (TMAF) increases the activation energy barrier for reactions compared to TBAF. psu.edunih.gov Theoretical calculations have shown that the energy barrier for an SNAr reaction is significantly higher with the smaller TMA cation due to this tighter association. psu.edunih.gov

Solvation Effects: The solvent's ability to solvate both the cation and the anion is critical. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) (MeCN) are effective at solvating the TBA cation, further promoting the dissociation of the ion pair and enhancing the fluoride's nucleophilicity. mdpi.comnajah.edu However, the solvent can also interact with the fluoride anion itself. In protic solvents, such as alcohols or water, strong hydrogen bonding to the fluoride anion occurs, creating a solvation shell that significantly diminishes its reactivity. nih.govwikipedia.orgnajah.edu This is why anhydrous conditions are often preferred for reactions requiring a highly nucleophilic fluoride.

The presence of even a single water molecule can have a dramatic effect, increasing the activation barrier for a reaction by a considerable amount. psu.edunih.gov The reactivity of TBAF is therefore highly dependent on its hydration state. numberanalytics.comwikipedia.org Research has shown that the reactivity of TBAF can be modulated by the specific solvent environment. For example, in the cleavage of silyl (B83357) ethers, the rate of reaction increases in more polar aprotic solvents. najah.edu

Role of Hydrogen Bonding in Modulating Fluoride Ion Activity in this compound Environments

Hydrogen bonding plays a crucial and multifaceted role in controlling the reactivity of the fluoride ion in this compound (TBAF) systems. nih.govnih.gov While strong hydrogen bonding from protic solvents like water dramatically reduces fluoride's nucleophilicity, controlled hydrogen bonding interactions can be harnessed to temper its reactivity and improve selectivity. nih.govnajah.edu

The fluoride anion is a potent hydrogen bond acceptor. wikipedia.orgycmou.ac.in In the presence of hydrogen bond donors (HBDs), such as alcohols or ureas, the "naked" fluoride ion can be stabilized, reducing its inherent basicity which can otherwise lead to undesirable side reactions like elimination. nih.gov This concept is inspired by enzymatic systems, where hydrogen bonding networks are known to precisely control reaction pathways. nih.gov

For instance, the use of bulky tertiary alcohols like tert-butanol (B103910) (tBuOH) as a solvent or co-solvent with TBAF can lead to the formation of well-defined fluoride-alcohol complexes, such as TBAF(tBuOH)₄. nih.govnih.gov In these complexes, the fluoride ion is coordinated to multiple alcohol molecules through hydrogen bonds. rsc.org This coordination modulates the fluoride's reactivity, suppressing its basicity while maintaining sufficient nucleophilicity for desired transformations. nih.govscispace.com A study comparing the reaction of a base-sensitive substrate with TBAF in aprotic acetonitrile versus t-butanol demonstrated this effect: the elimination product predominated in acetonitrile, while the desired substitution product was favored in t-butanol. nih.gov

Furthermore, research using bisurea catalysts in conjunction with TBAF has provided detailed insights into how multiple hydrogen bonds influence fluoride activity. nih.govacs.orgnih.gov NMR spectroscopy studies have revealed that the number and strength of N–H···F⁻ hydrogen bonds can be tuned by modifying the catalyst structure. nih.govacs.org These studies have shown that a trifurcated hydrogen-bonded complex between the bisurea catalyst and the fluoride ion can create a specific chiral microenvironment, enabling enantioselective fluorination reactions. nih.govnih.gov The strength of these individual hydrogen bonds can be correlated with catalytic efficacy, suggesting that fine-tuning these non-covalent interactions is a viable strategy for catalyst design. acs.org

The table below summarizes the effect of hydrogen bonding on TBAF reactivity in different solvent environments.

| Solvent/Additive | Nature of Hydrogen Bonding | Impact on Fluoride Reactivity | Outcome |

| Water | Strong H-bonding | Significantly reduced nucleophilicity | Low reactivity |

| tert-Butanol | Forms defined F⁻-(ROH)n complexes | Modulated nucleophilicity, reduced basicity | Increased selectivity, suppression of elimination |

| Bisurea Catalysts | Forms specific H-bond networks (e.g., trifurcated) | Controlled nucleophilicity, chiral environment | Enantioselective reactions |

| Aprotic Solvents (e.g., MeCN, DMSO) | Minimal H-bonding | High "naked" fluoride character, high basicity | High reactivity, potential for side reactions |

This table illustrates the general trends in how hydrogen bonding from different sources influences the reactivity of the fluoride ion in TBAF systems.

Anion Activation Mechanisms Facilitated by this compound

This compound (TBAF) is a versatile reagent that facilitates various anion activation mechanisms beyond simply acting as a source of nucleophilic fluoride. Its ability to activate other species is a cornerstone of its utility in organic synthesis.

One prominent mechanism is the activation of elemental sulfur . TBAF can catalyze the ring-opening of the stable S₈ crown ether, even at room temperature. researchgate.netuzh.chmdpi.com The fluoride anion attacks the sulfur ring, generating highly reactive fluoropolysulfide anions (FSₓ⁻). researchgate.netuzh.chmdpi.com These in-situ generated species are potent sulfurating agents, capable of reacting with various substrates like thioketones and cyclopropenethiones to form sulfur-rich heterocyclic compounds. researchgate.netuzh.ch This process offers a milder and more convenient alternative to other sulfur activation methods. uzh.ch

TBAF is also widely employed for the activation of silicon compounds . Due to the high affinity of fluoride for silicon, TBAF is a standard reagent for cleaving silicon-oxygen and silicon-carbon bonds. wikipedia.orgnih.gov This property is extensively used in deprotection strategies, particularly for removing silyl ether protecting groups. wikipedia.org The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom. In the case of C-Si bonds, this can generate carbanions, which are valuable intermediates that can be trapped by electrophiles or undergo protonolysis. wikipedia.org Furthermore, TBAF can activate siloxyalkynes to generate ynolate intermediates, which can then participate in cycloaddition reactions to synthesize heterocyclic structures like oxazoles. thieme-connect.de

Another key role of TBAF is as a phase-transfer catalyst . wikipedia.org By exchanging a less soluble anion from an inorganic salt (e.g., KF, CsF) for the more soluble fluoride anion, TBAF can help transport the desired anion into the organic phase where the reaction occurs. However, its primary role in many reactions is as a direct source of the reactive anion.

The table below provides examples of anion activation by TBAF.

| Activated Species | Mechanism | Resulting Reactive Species | Application Example |

| Elemental Sulfur (S₈) | Nucleophilic ring-opening | Fluoropolysulfide anions (FSₓ⁻) | Sulfurization of thioketones |

| Organosilicon Compounds (R₃Si-X) | Nucleophilic attack on silicon | Carbanions, enolates, ynolates | Desilylation, cycloadditions |

| Isocyanides | Deprotonation by ynolate (TBAF-activated) | Isocyanide anion | Synthesis of oxazoles |

This interactive table showcases different modes of anion activation facilitated by TBAF.

Applications of Tetrabutylammonium Fluoride in Organic Transformations

Desilylation Reactions

The removal of silyl (B83357) protecting groups is a critical step in multi-step organic synthesis. Silyl ethers are valued for their ease of introduction and their stability across a range of reaction conditions. orgsyn.org Tetrabutylammonium (B224687) fluoride (B91410) is one of the most common reagents for the cleavage of these silicon-based protecting groups due to its high efficiency and chemoselectivity under mild conditions. researchgate.netorgsyn.org

Cleavage of Silyl Protecting Groups

Tetrabutylammonium fluoride is highly effective for the deprotection of silyl ethers, such as the commonly used tert-butyldimethylsilyl (TBS) group. nbinno.comorganic-chemistry.org The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate. organic-chemistry.org The driving force for this cleavage is the formation of the exceptionally strong silicon-fluorine (Si-F) bond. organic-chemistry.org

The reaction is typically carried out by treating the silyl ether with a solution of TBAF in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.orggelest.com The conditions required for deprotection can vary depending on the steric bulk of the silyl group and the surrounding molecular environment. gelest.com While TBAF is effective for a wide range of silyl ethers, its hydrated forms are generally preferred for stability and cost-effectiveness, though anhydrous TBAF is a more aggressive reagent. acsgcipr.org

| Silyl Protecting Group | Substrate Type | Reaction Conditions | Typical Reaction Time | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl (TBS) | Primary Alcohol | 1 M TBAF in THF, Room Temp. | Overnight | commonorganicchemistry.com |

| tert-Butyldimethylsilyl (TBS) | General Alcohols | TBAF (3 eq.), 1 M in THF, Room Temp. | 2-16 hours | gelest.com |

| Triethylsilyl (TES) | Various Alcohols | TBAF in various solvents | Variable | gelest.com |

| Triisopropylsilyl (TIPS) | Various Alcohols | TBAF in various solvents | Variable | nbinno.com |

Desilylation in Complex Molecule Synthesis

In the context of synthesizing complex natural products, TBAF's ability to selectively remove silyl groups under mild conditions is invaluable. numberanalytics.com This allows for the unmasking of hydroxyl functionalities at late stages of a synthetic sequence without disturbing other sensitive groups within the molecule. orgsyn.org For example, TBAF has been employed as a key desilylating agent in the total synthesis of molecules such as prostaglandins (B1171923) and aphidicolin. researchgate.netlkouniv.ac.in

A significant challenge in these syntheses, particularly with polar substrates, is the removal of tetrabutylammonium-derived salts during workup, which can lead to product loss during aqueous extractions. orgsyn.org To address this, methodologies have been developed that involve the addition of sulfonic acid resins and calcium carbonate after the deprotection is complete. This procedure precipitates the TBAF-related byproducts, allowing for their simple removal by filtration, which is highly beneficial for multi-step deprotection protocols in complex syntheses like that of halichondrin. researchgate.net This ion-exchange resin strategy has proven to be a convenient and effective solution for the purification of polar alcohol products. orgsyn.org

Fluorination Reactions

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. TBAF serves as a soluble and highly nucleophilic source of fluoride ions for various fluorination reactions. nbinno.comacsgcipr.org

Nucleophilic Fluorination

This compound is a potent reagent for nucleophilic substitution reactions (S_N2 and S_NAr) to form carbon-fluorine bonds. acsgcipr.orgnumberanalytics.com Anhydrous TBAF is particularly effective, capable of fluorinating primary alkyl halides, tosylates, and mesylates rapidly at or below room temperature. acsgcipr.org It is also used in halogen exchange (Halex) reactions on activated aromatic systems and for the fluoro-denitration of nitroaromatics, often providing high to excellent yields under mild conditions. acsgcipr.orgresearchgate.net

The reactivity of TBAF is significantly diminished by the presence of water, as the fluoride ion is strongly solvated. acsgcipr.org Therefore, for challenging substrates, anhydrous TBAF or specialized systems like the TBAF(t-BuOH)₄ complex are employed to enhance nucleophilicity. acsgcipr.org These reactions are typically performed in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724). acsgcipr.org

| Substrate | Leaving Group | Solvent | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Primary Alkyl Halides | -Br, -I | Acetonitrile, DMSO | Room Temp. or below | High yield, fast reaction | acsgcipr.org |

| Primary Alkyl Tosylates/Mesylates | -OTs, -OMs | Acetonitrile, DMSO | Room Temp. or below | High yield, fast reaction | acsgcipr.org |

| Activated Aryl Chlorides | -Cl | DMSO | Ambient Temp. | Smooth substitution | researchgate.net |

| Activated Nitroaromatics | -NO₂ | DMSO | Ambient Temp. | Smooth substitution | researchgate.net |

Electrochemical Fluorination Utilizing this compound as a Fluoride Source

Electrochemical methods offer an alternative pathway for fluorination. nih.gov TBAF has been successfully used as a less toxic and easier-to-handle fluoride source compared to traditional poly-HF salts for the electrochemical fluorination of organic molecules. nih.gov

In a notable study, the electrochemical fluorination of methyl(phenylthio)acetate was achieved using TBAF in an undivided cell with acetonitrile as the solvent. nih.govnih.gov A critical finding was the necessity of triflic acid as an additive; the ratio of TBAF to triflic acid was found to be a key parameter influencing the efficiency of the fluorination. nih.govnih.gov Through optimization of various parameters, including oxidation potential, electrolysis time, temperature, and reagent concentrations, a 44 ± 3% yield of the mono-fluorinated product was obtained after a 30-minute electrolysis. nih.govnih.gov This method demonstrates a controlled, potentiostatic approach to anodic fluorination using TBAF. researchgate.net

| Parameter | Optimized Value |

|---|---|

| Substrate | Methyl(phenylthio)acetate |

| Fluoride Source | This compound (TBAF) |

| Additive | Triflic acid |

| Solvent | Acetonitrile |

| Electrolysis Time | 30 minutes |

| Achieved Yield | 44 ± 3% |

Radiofluorination and Radiopharmaceutical Synthesis with [¹⁸F]-Tetrabutylammonium Fluoride

The synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) often involves the incorporation of the short-lived isotope fluorine-18 (B77423) ([¹⁸F], t½ ≈ 110 min). acs.org [¹⁸F]-Tetrabutylammonium fluoride ([¹⁸F]TBAF) is a key reagent in nucleophilic radiofluorination because of the high nucleophilicity of the "naked" [¹⁸F]fluoride ion it provides. nih.gov It is typically prepared by eluting cyclotron-produced [¹⁸F]fluoride from an anion-exchange cartridge using a solution of a tetrabutylammonium salt, such as the bicarbonate or hydroxide (B78521). nih.govcdc.gov

This reagent has been applied in various radio-labeling strategies. The electrochemical fluorination method described previously was adapted for radiofluorination, achieving a 7 ± 1% radiochemical efficiency for the synthesis of methyl 2-[¹⁸F]fluoro-2-(phenothio)acetate. nih.govnih.gov Other advanced methods include direct arene C-H radiofluorination using organic photoredox catalysis, which has been used to synthesize tracers like [¹⁸F]-DOPA from protected precursors. cdc.gov Additionally, a room-temperature nucleophilic radiofluorination method has been developed that proceeds through the ring-opening of an aziridinium (B1262131) intermediate, providing access to β-[¹⁸F]fluoroamines. rsc.org These methods highlight the importance of [¹⁸F]TBAF in expanding the scope of molecules that can be labeled with fluorine-18 for diagnostic imaging. acs.org

Stereoselective Hydrofluorination of Alkenes and Alkynes

This compound is an effective fluorine source for the hydrofluorination of alkynes. researchgate.netresearchgate.net A notable application is the direct and stereoselective synthesis of Z-isomers of vinyl fluorides from alkynes containing SF5 and SF4 groups. researchgate.net This method demonstrates high compatibility with various functional groups, including aryls, biaryls, heteroaryls, and tert-alkyl groups, and proceeds at room temperature without the need for transition-metal catalysts. researchgate.netresearchgate.net The presence of water, as in TBAF trihydrate, is often crucial for efficient conversion. academie-sciences.fr This approach provides a valuable route to fluorinated vinylic scaffolds, which are of interest in drug discovery and the development of fluorinated polymers. researchgate.net

In some cases, hydrofluorination reactions are catalyzed by transition metals. For instance, a gold(I)-catalyzed stereoselective hydrofluorination of electron-deficient alkynes has been developed to produce β-fluoro Michael acceptors. escholarship.orgescholarship.org While this specific method utilizes triethylamine (B128534) trihydrogen fluoride as the fluorine source, it underscores the importance of developing stereoselective hydrofluorination techniques.

Cross-Coupling Reactions

TBAF plays a crucial role as an activator and a fluoride source in various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Facilitated by this compound

TBAF is instrumental in facilitating palladium-catalyzed cross-coupling reactions involving organosilicon and organotin reagents. In the cross-coupling of aryl bromides and chlorides with trimethylsilylalkynes, TBAF is used to activate the C-SiMe3 bond, enabling the synthesis of disubstituted alkynes under mild conditions (30–50 °C) and avoiding the need for copper co-catalysts. organic-chemistry.org This method exhibits broad functional group tolerance and is applicable to the late-stage functionalization of complex molecules. organic-chemistry.org

Similarly, TBAF significantly facilitates the palladium-catalyzed cross-coupling of organostannanes with organic halides. thieme-connect.com The addition of TBAF activates haloorganotin reagents, allowing for the utilization of more than one organic group from tetraorganotin compounds in the carbon-carbon bond formation. thieme-connect.com

Suzuki-Miyaura Cross-Coupling with this compound Assistance

In the Suzuki-Miyaura cross-coupling reaction, which joins aryl or vinyl boronic acids with aryl or vinyl halides, TBAF can act as a base and a phase-transfer catalyst. researchgate.netmdpi.com It has been demonstrated to be effective in palladium-catalyzed Suzuki-Miyaura reactions of aryl chlorides with arylboronic acids under solvent-free conditions. tandfonline.com In these reactions, a catalytic system of Pd(MeCN)2Cl2/PCy3 in the presence of TBAF allows for the smooth coupling of various aryl and heteroaryl chlorides with arylboronic acids to yield the corresponding biaryl products in moderate to excellent yields. tandfonline.comacs.org TBAF's role can also be to activate the palladium catalyst, and it has been used in ligand- and base-free conditions in water. researchgate.netmdpi.com

Hiyama Cross-Coupling Reactions Activated by this compound

The Hiyama cross-coupling reaction involves the coupling of an organosilane with an organic halide in the presence of a palladium catalyst. numberanalytics.com A key feature of this reaction is the requirement of an activator to cleave the silicon-carbon bond, and TBAF is a commonly used fluoride source for this purpose. numberanalytics.comcore.ac.uk The fluoride ion from TBAF interacts with the organosilane to form a hypervalent pentacoordinate silicon intermediate, which is more reactive in the transmetalation step of the catalytic cycle. core.ac.uk

Numerous studies have highlighted the efficacy of TBAF in promoting Hiyama cross-coupling reactions. For example, it has been used in the coupling of aryl halides with trialkoxysilanes, catalyzed by palladium on carbon (Pd/C), to produce biaryl compounds. mdpi.comthieme-connect.com The choice of solvent and the form of TBAF (e.g., anhydrous vs. trihydrate) can influence the reaction efficiency. thieme-connect.com TBAF has been shown to be superior to other fluoride salts like CsF and KF in certain Hiyama coupling systems. mdpi.com The reaction conditions often involve heating, and the choice of palladium catalyst and ligands can be optimized for specific substrates. mdpi.comacs.org

Table 1: Examples of Hiyama Cross-Coupling Reactions using TBAF

| Aryl Halide | Organosilane | Palladium Catalyst | Ligand | Solvent | Yield (%) | Reference |

| p-Iodonitrobenzene | Phenyl trimethoxysilane | Pd(OAc)₂ | DABCO | Dioxane | Quantitative | mdpi.com |

| Methoxy substituted aryl mesylate | Triethoxy(phenyl)silane | Pd(OAc)₂ | XPhos | THF/t-BuOH | 97% | mdpi.com |

| Methyl 3-chlorobenzoate | Phenyltrifluorosilane | Pd(OAc)₂ | XPhos | t-BuOH | 98% | mdpi.com |

| Bromobenzene | Phenyl triethoxysilane | Pd/C | - | GVL | 94% | mdpi.com |

| 3-Methoxyphenylbromide | Phenyl triethoxysilane | Pd/C | Tris(4-fluorophenyl)phosphine | Toluene | 90% | mdpi.com |

Fluoride-Catalyzed C-F Bond Cleavage in Cross-Coupling

TBAF can also catalyze cross-coupling reactions that involve the cleavage of a carbon-fluorine (C-F) bond, a typically strong and unreactive bond. A notable example is the cross-coupling of carbamoyl (B1232498) fluorides with alkynylsilanes to synthesize alkynamides. organic-chemistry.orgx-mol.com This reaction proceeds under exceptionally mild conditions (room temperature, low catalyst loadings) without the need for transition metals. organic-chemistry.org TBAF acts as the catalyst, enabling the C-F bond cleavage and subsequent C-C bond formation. This method is advantageous due to its tolerance of aryl halide moieties and its avoidance of transition-metal catalysts and strongly nucleophilic reagents. organic-chemistry.org

Alkylation and Arylation Reactions

This compound promotes various alkylation and arylation reactions. It is used in the palladium-catalyzed direct arylation of 5-halouracils and their nucleosides with arenes and heteroarenes. acs.org In this context, TBAF facilitates the coupling without the need for additional ligands, providing a route to 5-arylated uracil (B121893) analogues. acs.org The reaction is sensitive to the amount of TBAF used, with at least 7 equivalents being optimal for high yields. acs.org

Furthermore, TBAF is employed in the nucleophilic substitution of fluorine in polyfluoroarenes with silicon-organic derivatives of alkynes, leading to the formation of arylated products. fluorine1.ru These reactions can proceed at room temperature in the presence of catalytic amounts of TBAF. fluorine1.ru TBAF also facilitates the addition of trialkylsilylalkynes to aldehydes and ketones, demonstrating its utility in forming carbon-carbon bonds for the synthesis of propargylic alcohols. researchgate.net

Alkylation of Phenols

Condensation Reactions

TBAF is recognized as a mild base that can effectively catalyze various condensation reactions, including aldol (B89426) and Knoevenagel condensations. jst.go.jp

TBAF can be used as a mild base to promote aldol-type condensation reactions. himedialabs.comalkalisci.com In the context of the Mukaiyama aldol reaction, which involves the reaction of a silyl enol ether with an aldehyde or ketone, TBAF is often used in the deprotection step of the resulting TMS-protected aldol adduct. rsc.org For example, after the aldol reaction is complete, treatment with TBAF can efficiently remove the trimethylsilyl (B98337) (TMS) protecting group to yield the desired β-hydroxy ketone. rsc.org

Furthermore, TBAF can mediate nitroaldol (Henry) reactions. Condensations of N,N-dibenzyl α-amino aldehydes with nitroalkanes in the presence of TBAF proceed with excellent yields and stereoselectivities. researchgate.net

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, typically catalyzed by a base. sigmaaldrich.com TBAF has been identified as an efficient catalyst for this transformation. journalijar.com

It has been successfully used to catalyze the Knoevenagel condensation between various aromatic and heteroaromatic aldehydes and active methylene compounds like malononitrile (B47326) and cyanoacetate (B8463686) derivatives. journalijar.comresearchgate.net These reactions often proceed at room temperature and can be part of a one-pot synthesis for more complex molecules. For example, TBAF catalyzes a one-pot synthesis of 5-aryl-2H-1,2,3-triazole-4-carbonitrile derivatives, which involves a Knoevenagel condensation followed by a [3+2] cycloaddition and elimination. journalijar.com The yields for this process are generally high, ranging from 79-98% for aromatic aldehydes and 65-74% for heteroaromatic aldehydes. journalijar.com

Table 2: TBAF-Catalyzed Knoevenagel Condensation of Aldehydes with 2-(phenylsulfonyl)acetonitrile

| Aldehyde Type | Product | Yield (%) |

|---|---|---|

| Aromatic | 5-Aryl-2H-1,2,3-triazole-4-carbonitrile | 79-98 |

| Heteroaromatic | 5-Heteroaryl-2H-1,2,3-triazole-4-carbonitrile | 65-74 |

This table summarizes the yields obtained in the TBAF-catalyzed one-pot synthesis of triazole derivatives via Knoevenagel condensation, as reported in the literature. journalijar.com

Aldol Condensations Mediated by this compound

Ring-Opening Reactions

TBAF is a versatile reagent for promoting the ring-opening of strained heterocyclic systems such as epoxides and aziridines. himedialabs.comalkalisci.com

The fluoride ion can act as a nucleophile itself or as a catalyst to activate other nucleophiles. TBAF has been shown to effectively promote the ring-opening of aziridines with various trimethylsilyl compounds (e.g., TMS-CN, TMS-N3, TMS-Cl). organic-chemistry.org This reaction proceeds regioselectively under mild conditions to afford the corresponding cyano-, azido-, or chloroamines in excellent yields. organic-chemistry.org These products are valuable intermediates that can be readily converted into vicinal diamines or β-amino acids. organic-chemistry.org

In the case of epoxides, TBAF is used to catalyze their ring-opening with nucleophiles like thiols (via thiosilanes). mdpi.com For instance, the ring-opening of various substituted epoxides with trimethyl(phenylthio)silane in the presence of TBAF affords β-hydroxy sulfides in good yields. mdpi.com A mixture of TBAF and potassium bifluoride (KHF2) has also been found to be an effective reagent for the nucleophilic ring-opening of sugar-derived epoxides with fluoride, providing a route to fluorinated carbohydrates. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (TBAF) |

| Adenine |

| 1H-Benzimidazole |

| 1H-Indole |

| 1H-Benzotriazole |

| Cupric bromide (CuBr2) |

| Phenol |

| Sodium hydroxide |

| Fluorene |

| Trimethylsilyl (TMS) chloride |

| Trimethylsilyl (TMS) cyanide |

| Trimethylsilyl (TMS) azide (B81097) |

| Malononitrile |

| Potassium bifluoride (KHF2) |

| Trimethyl(phenylthio)silane |

| Silyl enol ether |

| 2-(phenylsulfonyl)acetonitrile |

| 5-Aryl-2H-1,2,3-triazole-4-carbonitrile |

| Aziridine |

Ring Opening of Epoxides and Aziridines with Thio- and Seleno-silanes

Esterification and Transesterification Reactions

TBAF serves as both a base and a catalyst in esterification and transesterification processes.

A straightforward and convenient method for synthesizing esters involves the reaction of carboxylic acids with alkyl halides using a stoichiometric amount of TBAF as a base. researchgate.netnih.gov In this process, the reaction between the carboxylic acid and a TBAF solution in THF or dimethylformamide (DMF) generates highly reactive carboxylate ions in situ. nih.gov The bulky tetrabutylammonium counter-cation enhances the reactivity of these carboxylate ions. nih.gov These reactive intermediates then undergo an Sₙ2 reaction with alkyl halides, which act as the electrophiles, to produce the corresponding esters in moderate to good yields. nih.govingentaconnect.com The reaction does not proceed without TBAF, highlighting its essential role as a base. nih.gov

This method is broadly applicable for the synthesis of various esters. researchgate.net An alternative approach involves the in situ generation of TBAF from tetrabutylammonium hydrogensulfate (TBAHSO₄) and KF·2H₂O in THF, which also efficiently catalyzes the esterification of carboxylic acids with alkyl halides. researchgate.net

Table 3: TBAF-Promoted Esterification of Carboxylic Acids with Alkyl Halides

| Carboxylic Acid | Alkyl Halide | Base | Solvent | Yield |

|---|---|---|---|---|

| Benzoic Acid | Benzyl Bromide | Bu₄NF | DMF | Good |

| Acetic Acid | Ethyl Iodide | Bu₄NF | THF | Moderate |

| Various | Various | in situ TBAF | THF | Efficient |

TBAF is an efficient nucleophilic acyl transfer agent for the transesterification of cyclic carbonates and the post-polymerization modification of aliphatic polycarbonates. researchgate.netnih.govpsu.edu This method allows for the functionalization of cyclic carbonate monomers containing a pentafluorophenyl ester substituent, as well as the resulting polymers, by reaction with various alcohols. researchgate.netnih.gov

The transesterification reactions are achieved under mild conditions, with catalytic loadings of TBAF as low as 5 mol% being sufficient to achieve high conversions at room temperature. researchgate.netpsu.eduacs.org These mild conditions are crucial as they preserve the integrity of the sensitive carbonate groups without requiring stringent anhydrous techniques like Schlenk lines. researchgate.netnih.govacs.org Both commercial TBAF solutions and solid-supported versions of the catalyst are effective, with the latter simplifying post-reaction workup and purification. researchgate.netnih.gov This TBAF-mediated transesterification provides a means to synthesize a series of pendant ester-functionalized polycarbonates from a common precursor polymer, a task that was challenging with previous methods. researchgate.netnih.gov

Table 4: TBAF-Catalyzed Transesterification of a Cyclic Carbonate with Various Alcohols

| Alcohol | Catalyst Loading (mol %) | Reaction Time | Temperature | Conversion |

|---|---|---|---|---|

| Various Alcohols | 5% | 3 hours | 20°C | Good conversions |

| Various Alcohols | 5% | Overnight | 20°C | >70% in all cases |

This compound-Catalyzed Esterification of Carboxylic Acids

Dehydrohalogenation Reactions

The basicity of TBAF is harnessed in dehydrohalogenation reactions to synthesize unsaturated compounds.

This compound is an effective and mild base for the synthesis of terminal alkynes via dehydrohalogenation of various precursors. researchgate.net It can be used to prepare terminal alkynes in high yields from 2-bromo-1-alkenes by treatment with TBAF·3H₂O in DMF. researchgate.net This method is convenient as it does not require strict exclusion of water. researchgate.net

The methodology extends to the conversion of (Z)-1-iodo-1-alkenes to terminal alkynes in near-quantitative yields under mild conditions with TBAF. researchgate.net This process has been successfully applied to the synthesis of numerous aromatic acetylenes. A one-pot synthesis of terminal alkynes directly from aldehydes is also possible, bypassing the need to isolate and purify the intermediate iodoalkene. researchgate.net

Furthermore, TBAF facilitates the synthesis of alkynes from vinyl triflates. nih.gov Ketones and β-keto esters can be converted to their corresponding vinyl triflates, which then undergo elimination with TBAF trihydrate to yield alkynes. nih.gov Unlike many traditional elimination methods, this approach does not necessitate the use of a strong base or anhydrous conditions. nih.gov TBAF is also used as a fluoride source in the hydrofluorination of SF₅-alkynes to produce (Z)-SF₅-vinyl fluorides. academie-sciences.fr

Table 5: TBAF-Mediated Synthesis of Terminal Alkynes

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Bromo-1-alkenes | TBAF·3H₂O | DMF | Terminal Acetylenes | High |

| (Z)-1-Iodo-1-alkenes | TBAF | Mild | Terminal Alkynes | Near quantitative |

| Vinyl Triflates | TBAF·3H₂O | Not specified | Alkynes | - |

Compound Reference Table

Elimination Reactions in Organic Synthesis

This compound is recognized as a mild and efficient base for promoting elimination reactions. Unlike traditional methods that often necessitate strong bases such as potassium tert-butoxide or alkali metal amides under strictly anhydrous conditions, TBAF provides a practical alternative that is often moisture-insensitive. jst.go.jp

A key application is the conversion of vinyl triflates into alkynes. jst.go.jp This transformation proceeds smoothly at room temperature using hydrated TBAF (TBAF·3H₂O) in a solvent like dimethylformamide (DMF). The reaction involves the elimination of triflic acid from the vinyl triflate. jst.go.jp This method is also effective for producing conjugated alkyne esters from the corresponding (Z)-vinyl triflates, with reactions often completing within 30 minutes in high yields. jst.go.jp

Similarly, TBAF is effective for the dehydrobromination of vinyl bromides. researchgate.net Treating various 2-bromo-1-alkenes with TBAF trihydrate in DMF results in the formation of terminal acetylenes in high yields. researchgate.net The fluoride ion can also induce the elimination of β-silylsulfones to yield terminal olefins. researchgate.net

Table 1: TBAF-Induced Elimination of Vinyl Triflates to Synthesize Alkynes jst.go.jp

| Substrate (Vinyl Triflate derived from) | Product (Alkyne) | Yield (%) |

| 2-Dodecanone | 1-Dodecyne | 95 |

| Cyclododecanone | Cyclododecyne | 90 |

| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-1-yne | 88 |

| Ethyl 2-cyclohexanonecarboxylate | Ethyl cyclohex-1-ynecarboxylate | 93 |

| Ethyl 2-cyclopentanonecarboxylate | Ethyl cyclopent-1-ynecarboxylate | 91 |

Synthesis of Heterocyclic Compounds

TBAF serves as a potent catalyst and reagent in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. ycmou.ac.inresearchgate.net

A highly efficient and environmentally friendly protocol for the synthesis of 2-arylbenzothiazoles utilizes TBAF as a catalyst in an aqueous medium. ycmou.ac.inresearchgate.net The reaction involves the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes. In comparative studies with other fluoride sources like KF and CsF, and other tetrabutylammonium halides like TBACl and TBAB, TBAF demonstrated superior catalytic activity, leading to excellent product yields. ycmou.ac.in The protocol is also amenable to microwave irradiation, which can significantly shorten reaction times. ycmou.ac.inresearchgate.net

Table 2: TBAF-Catalyzed Synthesis of 2-Arylbenzothiazoles in Water researchgate.net

| Aldehyde | Time (h) | Yield (%) |

| Benzaldehyde | 2.5 | 94 |

| 4-Chlorobenzaldehyde | 2.0 | 96 |

| 4-Methylbenzaldehyde | 3.0 | 92 |

| 4-Methoxybenzaldehyde | 3.0 | 90 |

| 4-Nitrobenzaldehyde | 1.5 | 98 |

| 2-Chlorobenzaldehyde | 3.5 | 90 |

| 3-Nitrobenzaldehyde | 2.0 | 95 |

| 2-Naphthaldehyde | 4.0 | 88 |

TBAF is employed as a catalyst in a one-pot synthesis of 2-arylbenzimidazoles. researchgate.netseu.edu.bd This method involves the reaction of o-phenylenediamine (B120857) with substituted aldehydes in water at ambient temperature, often accelerated by ultrasound irradiation. researchgate.neteijppr.comdigitalarchives.tw Using just 5 mol% of TBAF, this procedure furnishes the desired benzimidazole (B57391) derivatives in good to excellent yields. researchgate.netseu.edu.bd The process is noted for its mild conditions, high chemoselectivity, and green chemistry profile. researchgate.neteijppr.com

Table 3: TBAF-Catalyzed Synthesis of 2-Arylbenzimidazoles under Ultrasound Irradiation researchgate.neteijppr.com

| Aldehyde | Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | 40 | 94 |

| 4-Hydroxybenzaldehyde | 60 | 90 |

| Vanillin | 60 | 88 |

| 4-Nitrobenzaldehyde | 30 | 92 |

| 3-Nitrobenzaldehyde | 40 | 93 |

| 4-(Dimethylamino)benzaldehyde | 50 | 89 |

| 2-Chlorobenzaldehyde | 70 | 86 |

| Benzaldehyde | 60 | 90 |

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved under mild conditions using TBAF. researchgate.net The reaction proceeds via the cyclodehydration of O-acylamidoxime intermediates. nih.govmdpi.com This transformation is typically carried out in tetrahydrofuran (THF) at room temperature, with TBAF used in either catalytic or stoichiometric amounts. nih.gov The method avoids the high temperatures often required in other synthetic routes. nih.gov It has proven versatile for creating a diverse range of biologically active 1,2,4-oxadiazole (B8745197) scaffolds and has also been adapted for solid-support synthesis. nih.govnih.gov The mechanism involves TBAF acting as a strong base in dry THF to facilitate the ring-closing dehydration. nih.gov

Table 4: TBAF-Mediated Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles nih.govmdpi.com

| R in O-acylamidoxime | R' in O-acylamidoxime | Yield (%) |

| Phenyl | Phenyl | 98 |

| 4-Methoxyphenyl | Phenyl | 95 |

| 4-Chlorophenyl | Phenyl | 99 |

| 2-Thienyl | Phenyl | 96 |

| Phenyl | Methyl | 93 |

| Phenyl | Cyclohexyl | 95 |

| Myrtenyl | Phenyl | 85 |

| Myrtenyl | 4-Chlorophenyl | 81 |

An efficient, one-pot procedure for preparing 1,5-benzothiazepinone derivatives is catalyzed by TBAF. researchgate.net This method provides a practical route to these important drug scaffolds under mild conditions at room temperature. researchgate.netacs.org The reaction demonstrates the utility of TBAF in facilitating the synthesis of seven-membered heterocyclic systems, which are core structures in various pharmaceutical agents. researchgate.netresearchgate.net

TBAF serves as an efficient catalyst for the [3+2] cycloaddition reaction between organic nitriles and trimethylsilyl azide (TMSN₃) to produce 5-substituted 1H-tetrazoles. scilit.comresearchgate.netacs.org A significant advantage of this method is that it proceeds under solventless conditions, offering a greener and more attractive process by avoiding the use of metal salts or dangerous hydrazoic acid. acs.orgacs.org The reaction is applicable to a wide range of aryl, heteroaromatic, and alkyl nitriles, consistently providing the corresponding tetrazoles in high to excellent yields (80-97%). scilit.comacs.orgnih.gov The protocol is effective even for sterically hindered ortho-substituted aromatic nitriles, which are typically difficult substrates. acs.org

Table 5: TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles acs.orgacs.org

| Substrate (Nitrile) | Temperature (°C) | Time (h) | Yield (%) |

| Benzonitrile | 85 | 3 | 97 |

| 4-Methoxybenzonitrile | 85 | 1.5 | 95 |

| 4-Chlorobenzonitrile | 85 | 3 | 96 |

| 4-Acetylbenzonitrile | 85 | 3 | 92 |

| 2-Chlorobenzonitrile | 120 | 36 | 99 |

| Nicotinonitrile | 50 | 9 | 85 |

| 2-Cyanofuran | 85 | 1 | 95 |

| 5-Cyanoindole | 120 | 18 | 82 |

| Pivalonitrile | 120 | 48 | 90 |

| Cyclohexanecarbonitrile | 120 | 24 | 93 |

Synthesis of Hemiaminal of Indoles

This compound has proven to be an effective catalyst for the synthesis of hemiaminals of indoles. tandfonline.comtandfonline.com This method involves the reaction of indoles with formaldehyde (B43269) in the presence of a catalytic amount of TBAF. tandfonline.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com A key advantage of this procedure is the use of water as a reusable reaction medium, which aligns with the principles of green chemistry. tandfonline.comtandfonline.com

The reaction proceeds efficiently at ambient temperature, offering a mild and convenient route to these valuable compounds. tandfonline.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The use of TBAF significantly accelerates the reaction rate; for instance, the reaction of indole (B1671886) with formaldehyde in water with a catalytic amount of TBAF can reach high yields within a couple of hours, whereas the same reaction without the catalyst shows only trace amounts of the product even after an extended period. tandfonline.com The "naked" fluoride ions provided by TBAF are presumed to be the catalytic species. tandfonline.comtandfonline.com

This methodology is applicable to a range of substituted indoles, including those with electron-withdrawing groups like esters and nitro groups, consistently providing good to excellent yields of the corresponding N-hydroxymethylated products. researchgate.net The process is highly selective for N-hydroxymethylation. tandfonline.comtandfonline.com

Below is a table summarizing the results for the synthesis of various indole hemiaminals using TBAF in water.

| Entry | Substrate (Indole) | Time (h) | Yield (%) |

| 1 | Indole | 2.0 | 94 |

| 2 | 2-Methylindole | 2.5 | 92 |

| 3 | 3-Methylindole | 3.0 | 90 |

| 4 | 5-Bromoindole | 2.0 | 96 |

| 5 | 5-Nitroindole | 3.5 | 84 |

| 6 | 7-Methylindole | 3.0 | 88 |

| 7 | Methyl 1H-indole-3-carboxylate | 4.0 | 86 |

| 8 | Ethyl 1H-indole-2-carboxylate | 4.5 | 85 |

| Data sourced from research on the efficient synthesis of indole hemiaminals. researchgate.net |

Activation of Organosilicon Compounds

This compound is widely recognized for its ability to activate organosilicon compounds due to the high affinity of the fluoride ion for silicon. wikipedia.orgnih.gov This activation is a key step in numerous synthetic transformations.

Addition of Substituted Trialkylsilylalkynes to Carbonyls

TBAF serves as a highly efficient catalyst for the addition of substituted trialkylsilylalkynes to a variety of carbonyl compounds, including aldehydes and ketones. rsc.orgebi.ac.ukacs.orgnih.gov This reaction, conducted in a solvent like tetrahydrofuran (THF) at room temperature, provides a straightforward route to propargylic alcohols. ebi.ac.ukacs.org The mild and operationally simple conditions tolerate a wide array of functional groups on the aryl ring, such as chloro, bromo, fluoro, and trifluoromethyl groups. ebi.ac.uknih.gov

This method is particularly useful for the synthesis of trifluoromethyl-bearing tertiary propargylic alcohols. ebi.ac.uk The reaction demonstrates broad substrate scope, with various trialkylsilylalkynes and carbonyl compounds, including heterocyclic ones, undergoing clean conversion to the desired products in good yields. ebi.ac.ukacs.orgnih.gov

The table below illustrates the scope of the TBAF-catalyzed addition of various silylalkynes to different carbonyl compounds.

| Entry | Silylalkyne | Carbonyl Compound | Product | Yield (%) |

| 1 | 1-Phenyl-2-trimethylsilylacetylene | Benzaldehyde | 1,3-Diphenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 95 |

| 2 | 1-Phenyl-2-trimethylsilylacetylene | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 92 |

| 3 | 1-Phenyl-2-trimethylsilylacetylene | Acetophenone | 1,3-Diphenyl-3-(trimethylsilyl)prop-2-yn-1-ol | 90 |

| 4 | 1-(Trimethylsilyl)-1-hexyne | Benzaldehyde | 1-Phenyl-3-(trimethylsilyl)hept-2-yn-1-ol | 88 |

| 5 | Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)-3-(trimethylsilyl)prop-2-yn-1-ol | 91 |

| Data compiled from studies on TBAF-catalyzed additions of trialkylsilylalkynes. acs.org |

Role in Zirconium Hydride Catalysis

A novel application of TBAF is its use as an initiator in zirconium hydride catalysis. chemrxiv.orgresearchgate.netresearcher.life Specifically, a substoichiometric amount of TBAF can activate zirconocene (B1252598) dichloride, an inexpensive and stable precatalyst, to generate a catalytically active metal hydride under ambient conditions. chemrxiv.orgacs.org This approach circumvents the need for more traditional, and often more expensive, methods of generating zirconium hydrides.

Mechanistic studies suggest that TBAF facilitates the formation of a zirconocene fluoride species in situ. chemrxiv.orgresearchgate.netresearcher.life This fluoride species then reacts with a silane (B1218182), the terminal reductant in the catalytic cycle, to generate the active zirconium hydride catalyst. chemrxiv.org This activation method has been successfully applied to the chemoselective and diastereoselective reduction of various substrates, including sulfinyl ketimines and functionalized carbonyls, which are relevant in medicinal chemistry and natural product synthesis. chemrxiv.orgacs.orgacs.org

Reductive Transformations

Catalytic Reduction of Carbon Dioxide with Silicon

TBAF plays a crucial role as a catalyst in the reduction of carbon dioxide using powdered silicon as the reducing agent. rsc.orgresearchgate.netrsc.org This process offers a promising metal-free approach for CO2 utilization. scienceopen.com The reaction, carried out under atmospheric pressure of CO2 at elevated temperatures, can produce formic acid in significant yields. rsc.orgrsc.org The silicon source can even be waste silicon from the solar panel industry, adding a sustainability dimension to this method. rsc.orgrsc.org

Isotopic labeling studies and X-ray photoelectron spectroscopy analysis have indicated that the interaction between fluoride ions from TBAF and the silicon surface leads to the in situ formation of silicon-hydride (Si-H) species. rsc.org These Si-H species are the active reductants that convert carbon dioxide. rsc.org This catalytic system has also shown potential for the synthesis of other reduction products like methanol (B129727) and for the reductive functionalization of amines to formamides. rsc.orgrsc.org

The efficiency of various fluoride catalysts has been investigated, with tetraalkylammonium fluorides demonstrating superior catalytic activity for the conversion of CO2 to formic acid compared to other fluoride sources. core.ac.uk

The following table presents the yields of formic acid obtained from the reduction of CO2 using powdered silicon with different fluoride catalysts.

| Entry | Catalyst | Yield of Formic Acid (%) |

| 1 | TBAF | 68 |

| 2 | CsF | 25 |

| 3 | KF | 15 |

| 4 | NaF | 5 |

| 5 | LiF | <1 |

| Data from investigations into fluoride catalysts for CO2 reduction. core.ac.uk |

Tetrabutylammonium Fluoride As a Base in Organic Reactions

Catalytic Role of Tetrabutylammonium (B224687) Fluoride (B91410) as a Mild Base

Tetrabutylammonium fluoride is frequently employed as a mild base in a variety of organic transformations, often in catalytic amounts. wikipedia.orgkoyonchem.com Its mild basicity is suitable for reactions that require controlled acid-base conditions, preventing unwanted side reactions that can occur with stronger bases. koyonchem.com TBAF has demonstrated its efficacy as a catalyst in reactions such as aldol-type condensations, Michael-type additions, and the synthesis of heterocyclic compounds. jst.go.jpycmou.ac.in

Key catalytic applications of TBAF as a mild base include:

Elimination Reactions: TBAF efficiently catalyzes the elimination reaction of bromoalkenes to form alkynes. This method is notable as it does not require strictly anhydrous conditions or the use of strong bases like potassium t-butoxide or alkali metal amides. jst.go.jpacs.org

Suzuki-Miyaura Coupling: In palladium-catalyzed Suzuki-Miyaura coupling reactions, TBAF can act as a base to activate the palladium catalyst. researchgate.net It has been used successfully in these cross-coupling reactions of aryl halides with arylboronic acids in water, under ligand-free conditions. researchgate.net

Deacylation: TBAF has been found to unexpectedly catalyze the deacylation of cellulose (B213188) esters. This reaction proceeds with high regioselectivity. researchgate.net

Synthesis of Benzothiazoles: It serves as an efficient catalyst for the synthesis of 2-arylbenzothiazoles in aqueous media, highlighting its utility in green chemistry protocols. ycmou.ac.in

Beyond its role as a simple base, TBAF also functions as a phase-transfer catalyst, which allows it to solubilize inorganic ions in organic solvents, thereby facilitating reactions between reagents in different phases. wikipedia.orgkoyonchem.comresearchgate.net

Selectivity in Base-Catalyzed Reactions

The use of this compound as a base can impart notable selectivity in organic reactions. wikipedia.orgacs.org This selectivity can manifest as regioselectivity, where one constitutional isomer is preferentially formed, or chemoselectivity, where a specific functional group reacts in the presence of others.

Regioselectivity: A prominent example of TBAF's regioselectivity is in the deacylation of cellulose esters. The reaction shows a substantial preference for removing acyl groups from the secondary alcohol positions at C-2 and C-3, yielding cellulose-6-O-esters with high selectivity. researchgate.net This is a simple, one-step process that avoids the use of protecting groups. researchgate.net

Chemoselectivity: In nucleophilic fluorination reactions, the basicity of the fluoride ion can lead to competing elimination reactions, producing olefin byproducts. ijsrst.com However, by using TBAF in a protic solvent like a tertiary alcohol, its basicity can be reduced while maintaining its nucleophilicity. ijsrst.com This approach effectively suppresses the base-catalyzed elimination pathway, thereby enhancing the selectivity for the desired fluorination product. ijsrst.com

In another example, a polymer-bound version of TBAF demonstrated superior selectivity for SN2 reactions over E2 elimination when compared to unbound TBAF. researchgate.net This highlights how modifying the catalyst system can further tune selectivity.

The table below summarizes the selectivity observed in reactions where TBAF is used as a base.

| Reaction Type | Substrate | Selectivity Observed | Outcome |

| Deacylation | Cellulose Acetates | Regioselective | Preferential removal of acyl groups at C-2 and C-3 positions. researchgate.net |

| Nucleophilic Fluorination | Haloalkanes | Chemoselective | Use in a tert-alcohol medium inhibits base-catalyzed elimination, favoring the SN2 product. ijsrst.com |

| Elimination vs. Substitution | Alkyl Halides | Chemoselective | A polymer-supported TBAF complex showed a higher SN2/E2 ratio compared to standard TBAF. researchgate.net |

| Elimination | Bromoalkenes | Chemoselective | Efficiently produces terminal and internal alkynes from various bromoalkenes under mild conditions. acs.org |

Influence of Reaction Conditions on Basic Character of this compound

The effective basicity of this compound is not an intrinsic constant but is highly dependent on the reaction conditions. The primary factors influencing its basic character are the presence of water, the choice of solvent, and the reaction temperature.

Water Content: The fluoride ion is a potent hydrogen bond acceptor, leading to commercial TBAF being typically sold as a trihydrate (TBAF·3H₂O) or as a solution in THF containing water. wikipedia.orgcommonorganicchemistry.com This water content significantly attenuates the basicity of the fluoride ion. wikipedia.org Anhydrous TBAF is a substantially stronger base; its basicity is reported to increase by more than 20 pK units when moving from an aqueous to an aprotic solvent. wikipedia.org However, preparing truly anhydrous TBAF is challenging, as heating hydrated samples can cause decomposition. wikipedia.org A method for generating anhydrous TBAF in situ involves the reaction of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide. wikipedia.orgmdpi.com For many applications, the presence of small amounts of water is tolerated, but for reactions requiring strong basicity, minimizing water is critical. wikipedia.org

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents like tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are common media for TBAF-mediated reactions. wikipedia.orgmdpi.com In these solvents, the "naked" fluoride ion is more exposed and thus more basic than in protic solvents like water or alcohols, where hydrogen bonding solvates the anion and reduces its basicity. wikipedia.orgijsrst.com For instance, using TBAF in a protic tert-alcohol medium has been shown to reduce its basicity, which can be advantageous for suppressing side reactions like elimination. ijsrst.com Conversely, in aprotic solvents like DMSO, the basicity of TBAF is strong enough that the solvent itself can react at elevated temperatures (e.g., above 100 °C). mdpi.com

Temperature: Reaction temperature can also affect the performance of TBAF. Reactions involving TBAF are typically conducted at temperatures below 100 °C due to its limited thermal stability. commonorganicchemistry.com In certain reactions, such as the regioselective deacylation of cellulose acetates in DMSO, elevating the temperature to 50°C was found to be the most efficient condition. researchgate.net

The table below summarizes how different reaction conditions can modulate the basicity of TBAF.

| Reaction Condition | Influence on Basic Character | Rationale |

| Presence of Water | Decreases basicity | The fluoride ion is a strong hydrogen bond acceptor; water molecules solvate the ion, reducing its effective basicity. wikipedia.org |

| Anhydrous Conditions | Significantly increases basicity | In the absence of protic species, the "naked" fluoride ion is a much stronger base. wikipedia.orgmdpi.com |

| Aprotic Solvents (e.g., THF, DMSO) | Enhances basicity | These solvents do not engage in strong hydrogen bonding with the fluoride ion, leaving it more reactive. wikipedia.orgmdpi.com |

| Protic Solvents (e.g., tert-alcohol) | Reduces basicity | Hydrogen bonding between the solvent and the fluoride ion stabilizes the anion and lowers its basicity. ijsrst.com |

| Elevated Temperature | Can increase reaction rates but risks decomposition | While kinetics are generally faster at higher temperatures, TBAF can decompose. commonorganicchemistry.comresearchgate.net |

Comparison of this compound with Other Organic Bases

This compound's performance as a base is often compared to other common organic bases and fluoride sources. Its unique properties make it advantageous in certain scenarios, while its limitations are apparent in others.

Comparison with Strong, Non-nucleophilic Bases: In a study on the chemiluminescent decomposition of dioxetanes, TBAF was compared with organic superbases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), tetramethylguanidine (TMG), and (tert-butylimino)tris(pyrrolidino)phosphorene (BTPP). clockss.org In this specific context, TBAF acted as a stronger base than BTPP concerning the rate of decomposition but induced a different chemiluminescence profile than DBU and TMG. clockss.org Generally, TBAF is considered a milder base than conventional strong bases like potassium t-butoxide (t-BuOK) or alkali metal amides. jst.go.jp This mildness, combined with its solubility in organic solvents and tolerance for some moisture, makes it a practical alternative for reactions like the dehydrobromination of vinyl bromides, which traditionally require strictly anhydrous conditions and stronger bases. jst.go.jp

Comparison with Other Fluoride Sources: When compared to other fluoride sources like cesium fluoride (CsF) and sodium fluoride (NaF), TBAF's primary advantage is its superior solubility in organic solvents such as THF. nbinno.com This allows for homogeneous reaction conditions, which can enhance reaction efficiency. nbinno.com In contrast, the poor solubility of CsF often requires harsher conditions, such as high temperatures or the use of polar aprotic solvents like DMF, limiting its utility with sensitive substrates. However, TBAF's hygroscopic nature necessitates careful handling to avoid unintended reactivity changes due to water. nbinno.com

The following table provides a qualitative comparison between TBAF and other selected bases.

| Base | Class | Typical Basicity | Key Characteristics & Comparison Points |

| This compound (TBAF) | Quaternary Ammonium (B1175870) Salt | Mild to Strong (condition-dependent) | Soluble in organic solvents; basicity is highly sensitive to water content and solvent; acts as both a base and a fluoride source. wikipedia.orgcommonorganicchemistry.comjst.go.jp |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | Strong, Non-nucleophilic | Widely used for elimination reactions; generally considered a stronger base than hydrated TBAF in many contexts. clockss.orgresearchgate.net |

| Tetramethylguanidine (TMG) | Guanidine | Strong, Non-nucleophilic | A strong organic base, often used when DBU is too strong or causes side reactions. clockss.org |

| Potassium t-butoxide (t-BuOK) | Alkoxide | Very Strong, Bulky | A very strong base, often used in anhydrous conditions; less practical than TBAF for reactions sensitive to very strong bases or requiring protic conditions. jst.go.jp |

| Cesium Fluoride (CsF) | Inorganic Salt | Moderate Base | Less reactive and more selective than TBAF in some cases; poor solubility in many organic solvents is a major limitation. |

Tetrabutylammonium Fluoride in Materials Science and Polymer Chemistry

Fabrication of Fluoride-Encapsulated Polyhedral Oligomeric Silsesquioxane (POSS) Nanocrystals

The synthesis of fluoride-encapsulated polyhedral oligomeric silsesquioxane (POSS) nanocrystals is a notable application of tetrabutylammonium (B224687) fluoride (B91410). nbinno.comresearchgate.net These nanocrystals are cage-like, nanosized structures with the general formula (RSiO₃/₂)ₙ. researchgate.net The fabrication process involves the hydrolysis and condensation of organotrialkoxysilanes, where TBAF acts as a catalyst. researchgate.netrsc.org The fluoride ion from TBAF becomes encapsulated within the silsesquioxane cage, a phenomenon facilitated by the presence of electron-withdrawing groups on the silane (B1218182) precursors. rsc.org

The tetrabutylammonium (TBA⁺) cation plays a crucial role by acting as a counterion to the encapsulated fluoride, leading to the formation of molecular ionic compounds. rsc.orgopen.ac.uk This encapsulation results in unique nanocrystalline materials with potential applications as nanofillers in polymer composites, where they can improve properties like thermal stability and act as compatibilizers. researchgate.netrsc.org The self-assembly and crystal packing of these F-POSS compounds are influenced by the nature of the organic substituents on the cage and the interactions between the encapsulated fluoride, the cage, and the counterion. researchgate.netrsc.org

Table 1: Key Features of TBAF in POSS Nanocrystal Fabrication

| Feature | Description | Source |

|---|---|---|

| Role of TBAF | Acts as a fluoride ion source and catalyst. | nbinno.comresearchgate.net |

| Mechanism | Encapsulation of the fluoride ion within the POSS cage during hydrolysis and condensation of organotrialkoxysilanes. | rsc.org |

| Resulting Structure | Nanocrystalline F⁻-encapsulated POSS with a TBA⁺ counterion. | researchgate.netrsc.org |

| Potential Applications | Nanofillers for polymer materials, interface molecules, and compatibilizers. | researchgate.netrsc.org |

Synthesis of Silsesquioxane-Based Network Polymers via Fluoride Catalysis

Tetrabutylammonium fluoride is an effective catalyst for creating silsesquioxane-based network polymers. researchgate.netmdpi.com These materials are valued for their high thermal stability and porosity. researchgate.netmdpi.com The synthesis involves the fluoride-catalyzed condensation of R-silsesquioxane precursors, often with bis-triethoxysilyl cross-linkers. mdpi.com The fluoride ion from TBAF is a known catalyst for both the hydrolysis and condensation of alkoxysilanes. researchgate.net

Research has explored the use of various R-groups (such as methyl, phenyl, and vinyl) on the silsesquioxane corners and different cross-linkers to tailor the properties of the resulting network polymers. mdpi.com The choice of solvent, such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN), has also been shown to significantly influence the pore size distribution of the final material. mdpi.com This catalytic method allows for the synthesis of materials with functionalities that can be further modified post-polymerization, opening up possibilities for applications in areas like environmental remediation. mdpi.com

This compound-Catalyzed Inverse Vulcanization for Sulfur-Rich Polymers

A novel application of TBAF is as a catalyst for the inverse vulcanization of elemental sulfur to produce sulfur-rich polymers. rsc.orgmuckrack.com This process typically involves the reaction of sulfur with unsaturated organic comonomers. rsc.orgacs.org The use of TBAF allows this reaction to proceed under mild conditions, even at ambient temperatures, which is a significant advantage in terms of energy costs and safety. rsc.orgmuckrack.com

The TBAF-catalyzed process expands the range of olefins that can be used in inverse vulcanization, including both activated and non-activated types. rsc.org This method has been used to synthesize terpolymers with excellent optical transparency, a high refractive index, and strong ultraviolet (UV) blocking properties. rsc.org The resulting sulfur-rich polymers have potential applications in optics and other advanced materials. rsc.orgacs.org

Functionalization of Polycarbonates and Other Polymers

This compound serves as an efficient catalyst for the functionalization of polymers, notably aliphatic polycarbonates. acs.orgresearchgate.netnih.govpsu.edu It facilitates the transesterification of pentafluorophenyl esters on cyclic carbonate monomers and their corresponding polymers with various alcohols. acs.orgresearchgate.netnih.govpsu.edu This method allows for the post-polymerization modification of polycarbonates under mild, room-temperature conditions. acs.orgresearchgate.netnih.govpsu.edu

Catalyst loadings as low as 5 mol % of TBAF are sufficient to achieve high conversion rates. acs.orgresearchgate.netpsu.edu This technique provides a general route to synthesize a series of pendant ester-functionalized polycarbonates from a common precursor polymer, a task that was previously challenging. acs.orgresearchgate.netnih.govpsu.edu The mild conditions ensure that the sensitive carbonate groups in the polymer backbone remain intact. acs.orgnih.govpsu.edu Solid-supported versions of TBAF have also been shown to be effective, simplifying the purification process after the reaction. acs.orgnih.govpsu.edu

Table 2: TBAF-Catalyzed Functionalization of Polycarbonates

| Parameter | Details | Source |

|---|---|---|

| Reaction Type | Transesterification of pentafluorophenyl esters with alcohols. | acs.orgresearchgate.net |

| Catalyst | This compound (TBAF). | acs.orgresearchgate.netnih.gov |

| Catalyst Loading | As low as 5 mol %. | acs.orgresearchgate.netpsu.edu |

| Reaction Conditions | Mild, room temperature. | acs.orgresearchgate.netnih.gov |

| Key Advantage | Allows for quantitative post-polymerization modification of polycarbonates from a common precursor. | acs.orgresearchgate.netnih.gov |

Applications in Doping of Organic Electronic Materials and Thermoelectrics

TBAF is utilized as an n-type dopant for conjugated polymers in organic electronics and thermoelectrics. rsc.orgosti.govnih.gov It can effectively dope (B7801613) polymers with low-lying lowest unoccupied molecular orbital (LUMO) levels (less than -4.2 eV), leading to a significant increase in electrical conductivity. osti.govnih.gov For instance, doping the conjugated polymer ClBDPPV with TBAF has resulted in electrical conductivities as high as 0.62 S cm⁻¹ and a thermoelectric power factor of 0.63 µW m⁻¹ K⁻². osti.govnih.gov

The doping mechanism is believed to involve electron transfer from the fluoride anion to the π-electron-deficient conjugated polymer. osti.govnih.gov A notable advantage of using TBAF is the resulting air stability of the doped films; for example, TBAF-doped ClBDPPV maintained a conductivity of over 0.1 S cm⁻¹ after a week of air exposure. osti.govnih.govresearchgate.net This stability is a crucial factor for the practical application of organic thermoelectric devices. osti.gov In some cases, TBAF has been used to form pre-formed Meisenheimer complexes which then act as the dopant, achieving high Seebeck coefficients and power factors. nsf.gov

Table 3: Thermoelectric Properties of TBAF-Doped ClBDPPV

| Property | Value | Source |

|---|---|---|

| Dopant | This compound (TBAF) | osti.govnih.gov |

| Polymer | ClBDPPV | osti.govnih.gov |

| Max. Electrical Conductivity (σ) | 0.62 S cm⁻¹ | osti.govnih.gov |

| Max. Power Factor (PF) | 0.63 µW m⁻¹ K⁻² | osti.govnih.gov |

| Air Stability | Conductivity > 0.1 S cm⁻¹ after one week in air. | osti.govnih.govresearchgate.net |

This compound as a Co-solvent for Cellulose (B213188) Dissolution

This compound, particularly in its trihydrate form and in combination with dimethyl sulfoxide (B87167) (DMSO), acts as an effective solvent system for cellulose. nih.govacs.orgmdpi.com The dissolution mechanism involves the fluoride ion, a strong hydrogen bond acceptor, disrupting the extensive intermolecular hydrogen bond network of cellulose. nih.govacs.org DMSO acts as a swelling agent, increasing the accessibility of these hydrogen bonds to the fluoride ions. nih.gov

This solvent system is notable because it can dissolve cellulose without significant degradation of the polymer chains. nih.gov The concentration of TBAF in the DMSO solution can affect the efficiency of cellulose dissolution. nih.gov The ability of this system to dissolve cellulose has been utilized in size exclusion chromatography for the characterization of non-derivatized cellulose samples. nih.gov The presence of small amounts of water can impact the dissolution process, as water molecules also interact strongly with the fluoride ions, potentially leading to the gelation of the cellulose solution. acs.org

Tetrabutylammonium Fluoride in Electrochemistry

Development of Tetrabutylammonium (B224687) Fluoride-Based Electrolytes for Advanced Battery Systems (e.g., Aluminum Cells)

The quest for high-energy-density and cost-effective battery technologies has led to investigations into alternatives to lithium-ion systems, with aluminum-based batteries showing considerable promise. A critical challenge in the development of aluminum batteries is the formulation of suitable electrolytes that can prevent the passivation of the aluminum anode and facilitate efficient ion transport. Tetrabutylammonium fluoride (B91410) has been a focal point in the design of novel electrolytes to address these issues.